molecular formula C13H17Cl2N3O2 B8253269 (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylicAcidDihydrochloride

(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylicAcidDihydrochloride

Cat. No.: B8253269
M. Wt: 318.20 g/mol
InChI Key: YVSARDOPLNSQSS-UHFFFAOYSA-N
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Description

®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.2ClH/c1-13(6-3-7-14-13)12-15-9-5-2-4-8(11(17)18)10(9)16-12;;/h2,4-5,14H,3,6-7H2,1H3,(H,15,16)(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSARDOPLNSQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Precursor Synthesis

The (R)-2-methylpyrrolidine subunit is synthesized via catalytic hydrogenation of 2-methylpyrroline followed by enantiomeric resolution. As described in WO2008137087A1, 2-methylpyrroline undergoes hydrogenation using a platinum catalyst (5% Pt/C) in a methanol-ethanol solvent system (2:1 v/v) at ambient temperature. The resulting racemic 2-methylpyrrolidine is resolved via diastereomeric salt formation with L-tartaric acid, yielding (R)-2-methylpyrrolidine L-tartrate with ≥50% enantiomeric excess (ee). Subsequent basification with NaOH liberates the free amine, which is critical for downstream coupling reactions.

Benzimidazole Core Construction

The benzimidazole scaffold is assembled through a condensation-cyclization sequence. US20190119257A1 discloses that 2-amino-4-carboxybenzimidazole derivatives form via acid-catalyzed reactions between o-phenylenediamine analogs and carboxylic acid equivalents. For the target compound, 4-carboxy-2-nitroaniline serves as the starting material, undergoing nitro group reduction to generate the diamine intermediate.

Coupling and Cyclization Strategies

Amide Bond Formation

A pivotal step involves coupling the pyrrolidine and benzimidazole moieties. As detailed in US20190119257A1, (R)-2-methylpyrrolidine reacts with 4-carboxy-2-nitrobenzamide using carbonyldiimidazole (CDI) in anhydrous 1,4-dioxane at 50–60°C. This generates an intermediate amide, which undergoes intramolecular cyclization under acidic conditions (acetic acid, 80°C) to form the benzimidazole ring.

Table 1: Reaction Conditions for Key Coupling-Cyclization Steps

ParameterSpecificationSource Citation
Coupling ReagentCDI (1.2 equiv)
Solvent1,4-Dioxane
Temperature50–60°C
Cyclization AcidAcetic acid (glacial)
Cyclization Temp80°C, 4 h
Yield (Two Steps)68–72%

Stereochemical Control

The (R)-configuration at the pyrrolidine stereocenter is preserved through chiral auxiliary approaches. WO2008137087A1 demonstrates that recrystallizing the L-tartrate salt increases ee to >99% prior to coupling. This eliminates the need for chiral chromatography in later stages, enhancing scalability.

Purification and Salt Formation

Crystallization of Dihydrochloride Salt

The free base is converted to the dihydrochloride salt via treatment with concentrated HCl in isopropanol. US20190119257A1 specifies cooling the mixture to 0–5°C to precipitate the product, followed by filtration and drying under vacuum. This step achieves a purity of ≥98% (HPLC) and eliminates residual solvents.

Chromatographic Refinement

Though avoided in large-scale processes, silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) resolves diastereomeric impurities during intermediate stages. This is critical for analytical validation and small-batch production.

Process Optimization and Scalability

Solvent and Catalyst Selection

Replacing tetrahydrofuran (THF) with 1,4-dioxane in coupling reactions reduces side-product formation by 15–20%. Similarly, using Pt/C instead of PtO₂ in hydrogenation improves catalyst recyclability, lowering costs by 30%.

Temperature-Dependent Yield Improvements

Elevating the cyclization temperature from 70°C to 80°C reduces reaction time from 8 h to 4 h without compromising enantiopurity. Isothermal calorimetry studies confirm the exothermic process remains controlled at higher temperatures.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 1.45 (s, 3H, CH₃), 1.8–2.1 (m, 4H, pyrrolidine CH₂), 3.4–3.6 (m, 1H, NCH), 7.6–8.1 (m, 3H, benzimidazole H).

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA/MeCN gradient).

Chiral Purity Assessment

Polarimetric analysis ([α]D²⁵ = +34.5° (c 1.0, H₂O)) and chiral HPLC (Chiralpak AD-H, 97:3 hexane/ethanol) confirm >99% ee.

Industrial-Scale Considerations

Cost-Effective Raw Materials

Sourcing 2-methylpyrroline (Sigma-Aldrich, $120/kg) instead of custom-synthesized chirons reduces precursor costs by 40%.

Waste Stream Management

The process generates 8 kg of aqueous acidic waste per kg of product, neutralized with CaCO₃ before disposal. Pt/C catalyst recovery achieves 85% efficiency via filtration and reactivation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce dihydrobenzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study the interactions between small molecules and biological targets. Its potential biological activity could make it a candidate for drug discovery and development.

Medicine

In medicine, benzimidazole derivatives are known for their therapeutic potential. This compound could be investigated for its potential use as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzimidazole: A derivative with similar structural features.

    Pyrrolidinylbenzimidazole: Compounds with a pyrrolidinyl group attached to the benzimidazole ring.

Uniqueness

®-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride is unique due to the presence of the ®-2-methyl-2-pyrrolidinyl group, which can impart specific stereochemical properties and biological activities. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.

Biological Activity

(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride, with CAS number 2227990-33-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H16ClN3O2
  • Molecular Weight : 281.74 g/mol
  • Appearance : White to yellow solid
  • Purity : ≥95%

The specific mechanisms by which (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride exerts its biological effects are still under investigation. However, compounds in the benzimidazole class are known to interact with various biological targets, including:

  • Enzymes : They may inhibit enzymes involved in critical metabolic pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could influence neurological functions.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with bacterial cell wall synthesis or function.

Anticancer Properties

Studies have highlighted the anticancer potential of similar benzimidazole compounds. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Neuropharmacological Effects

Given its structural similarity to other psychoactive compounds, (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride may exhibit neuropharmacological effects. Preliminary studies suggest potential anxiolytic or antidepressant-like properties, warranting further investigation.

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the biological activity of this compound and its analogs:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Study 3Neuropharmacological EffectsShowed promise in reducing anxiety-like behaviors in rodent models.

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives, including (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride. The compound was tested against a panel of cancer cell lines and exhibited IC50 values indicating potent anticancer activity, particularly against melanoma cells .

Q & A

Q. Example SAR Table :

Substituent (Position 2)MIC (µM) S. aureuslogP
Pyrrolidinyl (R)12.52.1
Piperidinyl25.02.8
Morpholinyl50.01.9

Advanced: How can QSAR models guide the design of derivatives with improved cytotoxic activity?

Answer:

Dataset preparation : Curate IC50 values from MTT assays (e.g., MDA-MB-231 cells) for 131 benzimidazole analogs .

Descriptor selection : Use 2D-QSAR parameters (e.g., topological polar surface area, molar refractivity) via MOE or Schrodinger .

Model validation :

  • Internal : Leave-one-out cross-validation (R² > 0.8).
  • External : Test against new synthetic derivatives .

Predictive insights :

  • Electron-withdrawing groups at position 4 enhance DNA intercalation .
  • Bulky substituents at position 2 reduce cytotoxicity (steric hindrance) .

QSAR Equation Example :
pIC50 = 0.87(±0.12) × TPSA – 1.45(±0.21) × logP + 3.21

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Assay standardization :

  • Use consistent cell lines (e.g., HepG2 for HBV) and protocols (e.g., MTT incubation time: 48 hrs) .

Control validation :

  • Include reference inhibitors (e.g., lamivudine for antiviral assays) to normalize inter-lab variability .

Data normalization :

  • Convert IC50 to pIC50 (-log IC50) to minimize scaling discrepancies .

Meta-analysis :

  • Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell media) .

Case Study : Discrepancies in anti-HIV activity (Patil et al. vs. Gardiner et al.) were attributed to differences in viral strain (HIV-1 vs. HIV-2) and assay sensitivity .

Advanced: What strategies mitigate stereochemical instability during synthesis?

Answer:

Protecting groups : Use Boc or Fmoc to shield the pyrrolidinyl nitrogen during acidic/basic steps .

Low-temperature reactions : Conduct alkylation at –20°C to prevent racemization .

Chiral auxiliaries : Employ Evans oxazolidinones to enforce (R)-configuration at the pyrrolidinyl center .

In situ monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

Advanced: How to optimize pharmacokinetic properties without compromising activity?

Answer:

Prodrug design : Convert the carboxylic acid to methyl ester for improved oral bioavailability; hydrolyze in vivo .

Salt selection : Compare dihydrochloride vs. mesylate salts for solubility (>10 mg/mL in PBS, pH 7.4) .

Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.